

Spectroscopic Analysis of Neorauflavene: A Technical Overview

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Compound of Interest		
Compound Name:	Neorauflavene	
Cat. No.:	B592820	Get Quote

Despite a comprehensive search for detailed spectroscopic data, specific experimental values for the NMR and Mass Spectrometry analysis of **Neorauflavene** are not readily available in the public domain. This guide, therefore, provides a foundational understanding of the expected spectroscopic characteristics of **Neorauflavene** based on its chemical structure and data from closely related isoflavonoids. It also outlines the standard experimental protocols utilized for such analyses.

Neorauflavene is a naturally occurring isoflavonoid with the chemical formula C₂₁H₂₀O₅ and a molecular weight of 352.4 g/mol . Its structure, 4-(5-methoxy-2,2-dimethyl-8H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol, features a complex heterocyclic core. The elucidation of such a structure relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule like **Neorauflavene**, a suite of NMR experiments including ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) would be employed.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of **Neorauflavene** would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:



- Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the two benzene rings. The splitting patterns of these signals (singlets, doublets, triplets) would reveal the substitution pattern on each ring.
- Chromene Ring Protons: Signals corresponding to the protons on the pyranochromene ring system. This would include the olefinic protons and the protons of the dihydropyran ring.
- Methoxyl Group Protons: A characteristic singlet peak around δ 3.8-4.0 ppm, integrating to three protons, indicating the presence of a -OCH₃ group.
- Gem-dimethyl Group Protons: A singlet integrating to six protons, corresponding to the two
 methyl groups on the pyran ring.
- Hydroxyl Protons: Broad singlet signals for the two phenolic hydroxyl groups, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For **Neorauflavene**, 21 distinct carbon signals would be expected. Key features would include:

- Aromatic Carbons: A series of signals in the downfield region (δ 100-160 ppm).
- Carbonyl Carbon: While Neorauflavene itself does not have a carbonyl group, related isoflavones do, and this signal would appear far downfield (δ > 170 ppm).
- Olefinic and Oxygenated Carbons: Signals for the carbons of the chromene ring and those attached to oxygen atoms would appear in the intermediate region of the spectrum.
- Aliphatic Carbons: Signals for the gem-dimethyl carbons and the methoxy carbon would be found in the upfield region.

Table 1: Anticipated ¹H NMR Data for **Neorauflavene**

Chemical Shift (δ)	Multiplicity	Integration	Assignment (Expected)



| Data not available | | | |

Table 2: Anticipated ¹³C NMR Data for **Neorauflavene**

		<i>-</i>	
Chemical	Shift	(δ)	ppm

Assignment (Expected)

| Data not available | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Expected Mass Spectral Data

- Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), Neorauflavene would exhibit a molecular ion peak ([M]+ or [M+H]+) corresponding to its exact mass.
- Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum would be characteristic of the isoflavonoid skeleton. Common fragmentation pathways for flavonoids involve retro-Diels-Alder (rDA) reactions in the heterocyclic ring, leading to characteristic fragment ions that can help identify the substitution patterns on the A and B rings. The loss of small neutral molecules like CO, H₂O, and methyl radicals from the molecular ion would also be expected.

Table 3: Anticipated Mass Spectrometry Data for **Neorauflavene**

m/z	Interpretation (Expected)
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| Data not available | |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a natural product like **Neorauflavene**.



NMR Spectroscopy Protocol

- Sample Preparation: A few milligrams of the purified Neorauflavene sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The sample is placed in an NMR spectrometer (typically operating at a frequency of 400 MHz or higher for ¹H).
 - ¹H NMR: A standard single-pulse experiment is performed to acquire the proton spectrum.
 - ¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.
- Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard. The integration of ¹H signals and the chemical shifts and correlations from all spectra are used to piece together the molecular structure.

Mass Spectrometry Protocol

• Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS).

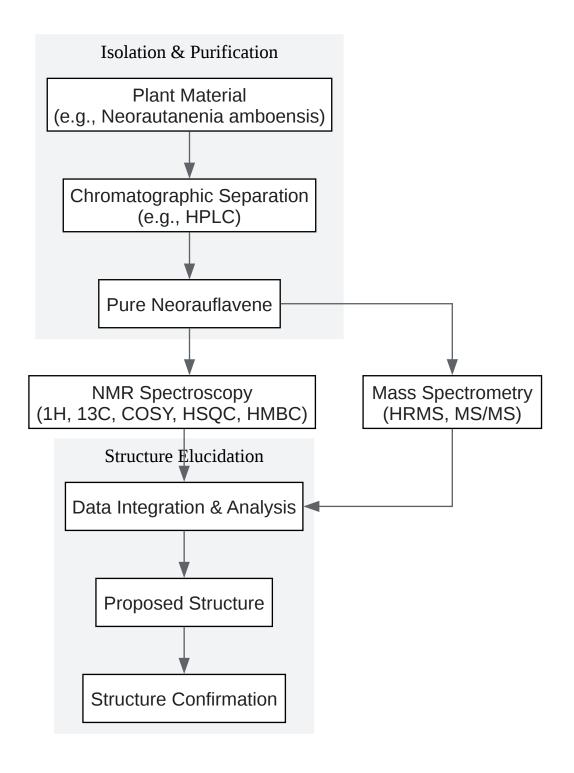


- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
 are common soft ionization techniques used for natural products.
- Mass Analysis:
 - Full Scan MS: The mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap)
 scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and other ions
 present. High-resolution instruments provide accurate mass measurements, allowing for
 the determination of the elemental composition.
 - Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed, providing structural information.
- Data Analysis: The mass spectra are analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Neorauflavene**.





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Caption: Workflow for the isolation and structural elucidation of **Neorauflavene**.

In conclusion, while specific, experimentally determined spectroscopic data for **Neorauflavene** remains elusive in readily accessible literature, a comprehensive analysis using the outlined







NMR and mass spectrometry protocols would be essential for its unequivocal structural confirmation. The expected spectral features, based on its isoflavonoid structure, provide a solid framework for what researchers would anticipate observing.

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